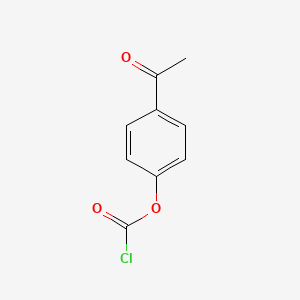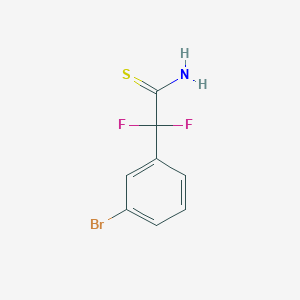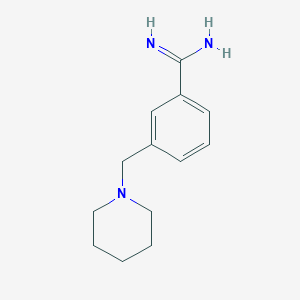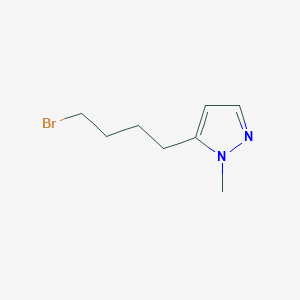
5-(4-Bromobutyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobutyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromobutyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromobutyl group in 5-(4-Bromobutyl)-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromobutyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromobutyl)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study the effects of brominated pyrazoles on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the modification of its chemical properties to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and downstream signaling.
Proteins: The bromobutyl group can form covalent bonds with nucleophilic amino acids in proteins, altering their structure and function.
Comparación Con Compuestos Similares
5-(4-Bromobutyl)-1H-pyrazole: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-(4-Bromobutyl)-3-methyl-1H-pyrazole: The methyl group is positioned differently, affecting its steric and electronic properties.
5-(4-Chlorobutyl)-1-methyl-1H-pyrazole: The bromine atom is replaced with chlorine, leading to variations in reactivity and biological activity.
Uniqueness: 5-(4-Bromobutyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromobutyl and methyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13BrN2 |
|---|---|
Peso molecular |
217.11 g/mol |
Nombre IUPAC |
5-(4-bromobutyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-11-8(5-7-10-11)4-2-3-6-9/h5,7H,2-4,6H2,1H3 |
Clave InChI |
IICFOLHNAOXQJS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


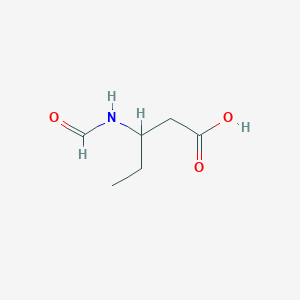


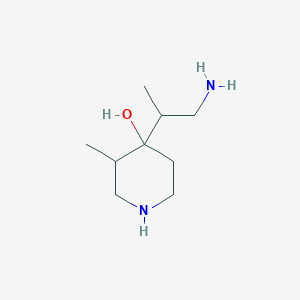
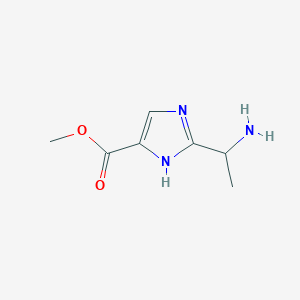
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
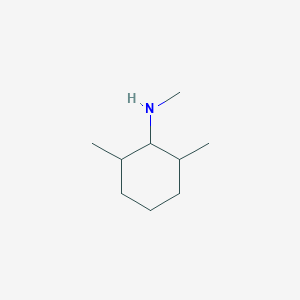
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)

